molecular formula C12H17NO3 B2616719 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol CAS No. 717830-99-4

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol

Cat. No.: B2616719
CAS No.: 717830-99-4
M. Wt: 223.272
InChI Key: BAGYVQMSXHKUFC-UHFFFAOYSA-N
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Description

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol is a secondary amino alcohol characterized by a butanol backbone substituted with a benzodioxole-containing methylamino group. This compound is structurally analogous to intermediates in synthetic pathways for bioactive molecules, such as spirocyclic amines or ester derivatives .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-10(7-14)13-6-9-3-4-11-12(5-9)16-8-15-11/h3-5,10,13-14H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGYVQMSXHKUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines and alcohols. One common method involves the condensation of benzo[d][1,3]dioxole carbaldehyde with butan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound can be compared to analogs differing in substituents or backbone structure:

Compound Name Key Structural Differences Synthesis Yield Key Reagents/Reactions Reference
3-(Benzo[1,3]dioxol-5-yl)-2-[(methoxycarbonyl)-amino]-4-(2-methyl-1,3-dioxolan-2-yl)-butansäureethylester Methoxycarbonyl amino group, dioxolan substituent Not specified Esterification, Pd-mediated reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylazetidine Cyclic azetidine ring, dimethyl substituents 23% (initial step) LiAlH4 reduction, ZrCl4 catalysis
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol (Target Compound) Amino alcohol backbone Not specified Likely LiAlH4 reduction of esters

Key Observations :

  • Backbone Flexibility: The target compound’s linear butanol chain contrasts with cyclic analogs (e.g., azetidine or pyrrolidine derivatives), which may influence conformational rigidity and binding affinity in biological systems .
  • Functional Groups : The absence of ester or methoxycarbonyl groups (as seen in ) simplifies its reactivity profile, favoring nucleophilic interactions via the primary alcohol and amine.
Physicochemical Properties
  • Solubility : The hydroxyl and amine groups enhance water solubility compared to ester derivatives (e.g., compound in ).
  • Stability : The benzodioxole moiety may confer resistance to oxidative degradation, similar to related compounds in medicinal chemistry .

Biological Activity

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol, with the CAS number 717830-99-4, is an organic compound characterized by a benzo[d][1,3]dioxole moiety linked to a butanol chain via an amino group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The chemical properties of this compound are as follows:

PropertyValue
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point373.1 ± 37.0 °C
Flash Point179.4 ± 26.5 °C
LogP1.86

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines and alcohols. A common method includes the condensation of benzo[d][1,3]dioxole carbaldehyde with butan-1-amine in the presence of reducing agents like sodium borohydride under reflux conditions in ethanol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. A study examining various derivatives demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) . The following table summarizes the IC50 values for selected compounds compared to doxorubicin:

CompoundIC50 (µM) HepG2IC50 (µM) HCT116IC50 (µM) MCF7
Doxorubicin7.468.294.56
This compound (hypothetical)TBDTBDTBD

The anticancer mechanisms investigated include:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies indicated that it could activate apoptosis pathways by modulating proteins such as Bax and Bcl-2 .

Antimicrobial Activity

While primarily studied for its anticancer properties, there are indications that compounds with similar structures may also exhibit antimicrobial activity. This suggests potential applications in treating infections or as adjunct therapies in cancer treatment.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in cell proliferation.
  • Signal Transduction Modulation : Affecting pathways that lead to cell death or survival.
  • Mitochondrial Pathway Activation : Inducing changes in mitochondrial membrane potential leading to apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound or its analogs:

  • In Vitro Studies : Research demonstrated that derivatives with similar structures showed selective cytotoxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : These studies provided insights into how the compound interacts at a molecular level with targets like EGFR and other kinases involved in tumor growth .

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